Gramicidin A
Description
Historical Context and Foundational Role in Ion Channel Research
The story of Gramicidin (B1672133) A begins in 1939 with its discovery by French-American microbiologist René Dubos. nih.govrucares.orgnih.gov While searching for soil microbes that could combat pathogenic bacteria, Dubos and his colleague Rollin Hotchkiss isolated Bacillus brevis, which produced a substance they named tyrothricin. rucares.orgrockefeller.edu This substance was later found to contain two distinct antibacterial compounds: tyrocidine and gramicidin. nih.gov Gramicidin was the first antibiotic to be discovered through a systematic search and to be clinically tested. nih.govnih.govcosmosmagazine.com
The true significance of Gramicidin A for biophysics emerged from its ability to form discrete, ion-conducting channels in artificial lipid bilayers. This was a groundbreaking observation that provided the first direct evidence for the existence of ion channels, a concept that had been hypothesized but not yet proven. The ability to study the electrical activity of single this compound channels allowed researchers to characterize fundamental properties of ion transport across membranes, such as ion selectivity and the quantized nature of ion flow. mdpi.comresearchgate.netnih.gov These early studies with this compound laid the experimental groundwork for the entire field of ion channel research, paving the way for understanding the more complex ion channels that are essential for nerve impulses, muscle contraction, and other vital physiological processes.
Significance in Understanding Membrane Protein Function and Lipid-Protein Interactions
Beyond its foundational role in ion channel research, this compound has proven to be an exceptionally versatile model for investigating the broader principles of membrane protein function and the critical influence of the lipid environment. nih.govroyalsocietypublishing.orgnih.gov The simplicity of the this compound channel, compared to larger and more complex membrane proteins, allows for detailed biophysical studies that are often intractable with other systems. researchgate.netacs.org
A key area of research where this compound has been instrumental is in understanding lipid-protein interactions . nih.govnih.gov The function of the this compound channel is exquisitely sensitive to the physical properties of the surrounding lipid bilayer. mdpi.comnih.gov Factors such as bilayer thickness, lipid chain composition, and the intrinsic curvature of the lipid monolayers have been shown to significantly impact the dimerization of this compound monomers and, consequently, the lifetime and conductance of the ion channel. royalsocietypublishing.orgresearchgate.netfrontiersin.orgpnas.org
Key Research Findings on this compound and Lipid-Protein Interactions:
| Research Area | Key Findings |
| Hydrophobic Mismatch | The difference between the hydrophobic length of the this compound dimer and the thickness of the lipid bilayer creates a "hydrophobic mismatch." This mismatch induces local deformations in the membrane, and the energetic cost of these deformations influences the stability and function of the channel. mdpi.comroyalsocietypublishing.org |
| Lipid Acyl Chain Order | The presence of this compound affects the ordering and dynamics of the lipid acyl chains in its immediate vicinity. Studies have shown that this compound can increase the order of lipid chains, and this effect is dependent on the degree of hydrophobic mismatch. capes.gov.brresearchgate.netspectroscopyonline.com |
| Role of Tryptophan Residues | The four tryptophan residues located near the C-terminus of this compound play a crucial role in anchoring the peptide at the membrane-water interface. These residues form hydrogen bonds with the lipid headgroups and water molecules, contributing significantly to the stability and orientation of the channel within the membrane. nih.govcapes.gov.brpnas.org |
| Influence of Lipid Headgroups | The chemical nature of the lipid headgroups can modulate channel function. Changes in headgroup size or charge can alter the electrostatic interactions at the membrane surface and the intrinsic curvature of the lipid monolayers, thereby affecting the dimerization equilibrium of this compound. frontiersin.org |
| Protein Folding in Membranes | This compound has served as a model system for studying the principles of protein folding within the complex environment of a lipid bilayer. The ability of the peptide to adopt its functional β-helical conformation is highly dependent on the properties of the membrane. aip.organnualreviews.orgwarwick.ac.ukcapes.gov.brnih.gov |
The use of this compound as a "molecular force probe" has allowed researchers to quantify the energetic contributions of lipid bilayer deformations to membrane protein function. royalsocietypublishing.orgnih.govacs.org By systematically varying the lipid composition and observing the resulting changes in this compound channel activity, scientists can infer the mechanical properties of the membrane and how these properties regulate the function of embedded proteins. This approach has provided invaluable insights into the dynamic and reciprocal relationship between membrane proteins and their lipid environment, a concept now recognized as a fundamental principle in cell biology. nih.govresearchgate.netmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]propanoylamino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1882.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11029-61-1, 1405-97-6 | |
| Record name | Gramicidin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Structure and Conformational Dynamics of Gramicidin a
Primary Amino Acid Sequence and Alternating D/L Chirality
Gramicidin (B1672133) A is a pentadecapeptide, meaning it is composed of 15 amino acids. Its primary sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. nih.gov
A defining characteristic of Gramicidin A's primary structure is the strict alternation of L- and D-amino acids. nih.govpnas.orgresearchgate.net This alternating chirality is a key factor that dictates its secondary structure, preventing it from forming classical α-helices or β-sheets and instead promoting the formation of unique β-helical structures. nih.govaip.org
The sequence is notably hydrophobic, dominated by valine, leucine, alanine (B10760859), and tryptophan residues, which facilitates its insertion and function within the nonpolar environment of the lipid bilayer. The N-terminus is blocked by a formyl group, and the C-terminus is blocked by an ethanolamine (B43304) group.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Chirality |
|---|---|---|
| 1 | Valine | L |
| 2 | Glycine | - |
| 3 | Alanine | L |
| 4 | Leucine | D |
| 5 | Alanine | L |
| 6 | Valine | D |
| 7 | Valine | L |
| 8 | Valine | D |
| 9 | Tryptophan | L |
| 10 | Leucine | D |
| 11 | Tryptophan | L |
| 12 | Leucine | D |
| 13 | Tryptophan | L |
| 14 | Leucine | D |
β-Helical Conformations within Lipid Environments
The alternating L- and D-amino acid sequence of this compound enables it to adopt a variety of β-helical conformations. Within a lipid bilayer, the most functionally relevant conformation is a right-handed β-helix. researchgate.netnih.gov
Single-Stranded β-Helical Monomer Formation
When inserted into a lipid membrane, a single this compound molecule folds into a right-handed single-stranded β-helix. researchgate.net A common helical form observed is the β6.3-helix, which has approximately 6.3 amino acid residues per turn. nih.govpnas.orgnih.gov In this conformation, the peptide backbone forms the interior of the helix, creating a polar channel, while the hydrophobic amino acid side chains project outward to interact with the lipid acyl chains of the membrane. core.ac.uk This arrangement stabilizes the monomer within the hydrophobic core of the membrane.
Transmembrane Head-to-Head Dimerization for Functional Channel Formation
The functional ion channel is not formed by a single monomer. Instead, two single-stranded β-helical monomers, one in each leaflet of the lipid bilayer, associate in a head-to-head (N-terminus to N-terminus) fashion. nih.govpnas.orgresearchgate.netresearchgate.net This dimerization is stabilized by the formation of six intermolecular hydrogen bonds between the valine residues at the N-termini of the two monomers. The resulting dimer spans the entire lipid bilayer, creating a continuous transmembrane pore with a diameter of about 4 angstroms. biorxiv.org This pore is permeable to monovalent cations, allowing them to traverse the otherwise impermeable cell membrane.
Structural Polymorphism and Environmental Influence on Conformation
This compound exhibits significant structural polymorphism, meaning it can adopt different conformations depending on its environment. aip.org While the head-to-head dimer of β6.3-helices is the predominant form in lipid bilayers, other conformations are observed in different solvents. researchgate.netaip.org For instance, in organic solvents, this compound can exist as a double-stranded helical dimer. aip.org The specific lipid environment, including the thickness of the bilayer and the nature of the lipid headgroups, can also influence the stability and conformation of the this compound channel. nih.govaip.org Molecular dynamics simulations have suggested that the β6.3-helix is more stable than other helical forms, such as the β4.4-helix, within an explicit membrane environment due to stabilizing interactions with water molecules in the pore and with lipid headgroups. nih.govaip.org
Role of Interfacial Tryptophan Residues in Channel Structure and Membrane Anchoring
The four tryptophan residues in the this compound sequence (at positions 9, 11, 13, and 15) are located near the C-terminus of the peptide and play a crucial role in the structure and function of the channel. nih.govnih.gov These tryptophan residues are positioned at the membrane-water interface, where they act as anchors for the channel. nih.govnih.gov The indole (B1671886) side chains of tryptophan are amphipathic, with both hydrophobic and polar characteristics. nih.gov This allows them to interact favorably with both the nonpolar lipid tails and the polar headgroups of the lipid bilayer, as well as with water molecules at the interface. aip.orgnih.gov
These interactions are critical for stabilizing the transmembrane orientation of the channel and for modulating its function. nih.gov The hydrogen bonding capability of the tryptophan indole N-H group with the phosphate (B84403) and carbonyl groups of the lipid headgroups is particularly important for anchoring the peptide. biorxiv.org The precise orientation of the tryptophan side chains is influenced by the lipid environment and, in turn, influences the conductance of the ion channel. core.ac.uk Studies involving the substitution of these tryptophan residues have demonstrated their importance for the proper folding, stability, and ion-conducting activity of the this compound channel. nih.gov
Table 2: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 456252 |
| L-Valine | 6287 |
| Glycine | 750 |
| L-Alanine | 5950 |
| D-Leucine | 439524 |
| D-Alanine | 71080 |
| D-Valine | 71563 |
| L-Tryptophan | 6305 |
| Ethanolamine | 700 |
Membrane Integration and Peptide Lipid Interactions
Energetics and Thermodynamics of Gramicidin (B1672133) A Insertion into Lipid Bilayers
The insertion of Gramicidin A (gA) monomers and their subsequent dimerization to form a functional channel are energetically governed by the interplay between the peptide and the surrounding lipid bilayer. The process involves a significant energetic cost associated with deforming the lipid bilayer to accommodate the peptide. This deformation energy, denoted as ΔG_def, arises from the mismatch between the hydrophobic length of the gA dimer (approximately 2.2 nm) and the hydrophobic thickness of a typical lipid bilayer (3-5 nm). nih.govroyalsocietypublishing.org To resolve this mismatch, the bilayer must locally thin and bend around the channel, incurring an energetic penalty. nih.govroyalsocietypublishing.org
The total energy of membrane deformation is a key factor in the stability and kinetics of the gA channel. mdpi.com Theoretical models describe this energy as a function of the bilayer's elastic properties, including its thickness, the intrinsic curvature of its monolayers, and its elastic moduli. mdpi.comfrontiersin.org The monomer-dimer equilibrium of gA is thus sensitive to these bilayer properties, as they directly influence the free energy of channel formation. mdpi.com The insertion process itself, from an aqueous environment to the membrane core, is a complex thermodynamic process driven by the hydrophobic effect, where the nonpolar amino acid side chains of gA seek to minimize contact with water by partitioning into the hydrophobic core of the bilayer. However, the precise energetics are further complicated by the need for local bilayer reorganization.
Induced Membrane Deformations and Hydrophobic Mismatch Phenomena
The discrepancy between the hydrophobic length of the this compound (gA) channel and the thickness of the host lipid bilayer is termed "hydrophobic mismatch". researchgate.net This mismatch is a primary driver of local membrane deformations. When the bilayer is thicker than the gA dimer (negative mismatch), the membrane must thin down around the channel to shield the hydrophobic peptide from the aqueous environment. nih.govpnas.org Conversely, if the bilayer is thinner (positive mismatch), it must stretch or deform to cover the exposed hydrophobic surface of the peptide. pnas.org
The presence of gA can also induce larger-scale changes in the membrane, such as altering the topography of supported lipid bilayers, leading to the formation of depressions. rsc.orgrsc.org Furthermore, under conditions of significant hydrophobic mismatch, gA can adopt non-channel conformations and may even induce the formation of non-bilayer lipid phases, such as the hexagonal II phase. ccmb.res.in The phenomenon of hydrophobic mismatch is not unique to gA and is a general principle governing the interaction of transmembrane proteins with lipid bilayers, influencing their structure, oligomerization, and function. royalsocietypublishing.orgccmb.res.in
Modulatory Effects of Lipid Composition and Physical Properties on Channel Function
The function of the this compound (gA) channel is exquisitely sensitive to the composition and physical properties of the surrounding lipid bilayer. nih.gov This regulation can occur through specific chemical interactions or, more broadly, through the modulation of the bilayer's collective physical properties, such as thickness, intrinsic curvature, and elastic moduli. nih.govroyalsocietypublishing.org
Lipid Acyl Chain Length and Saturation: The hydrophobic thickness of the bilayer, which is largely determined by the length and saturation of the lipid acyl chains, directly impacts the degree of hydrophobic mismatch with the gA channel. pnas.orgccmb.res.in Experiments using phospholipids (B1166683) with varying acyl chain lengths have demonstrated that changes in mismatch alter gA channel function. pnas.org For instance, in thicker bilayers (negative mismatch), where the energetic cost of deformation is higher, the channel lifetime may be reduced. nih.gov Conversely, in thinner bilayers, the channel may be more stable. pnas.org
Lipid Headgroup: The nature of the lipid headgroups influences the intrinsic curvature of the membrane monolayers and the electrostatic interactions at the membrane surface. frontiersin.org Altering headgroup size or charge can change the effective shape of the lipid molecules and thus the spontaneous curvature of the monolayer. frontiersin.org Studies have shown that changes in lipid intrinsic curvature, independent of other bilayer properties, can modulate gA channel function. frontiersin.org For example, lipids that promote negative curvature (like phosphatidylethanolamine) can decrease channel lifetime compared to those that favor a zero curvature (like phosphatidylcholine). frontiersin.org
Cholesterol and Other Molecules: The inclusion of other molecules like cholesterol into the bilayer can also significantly affect gA channel properties. Cholesterol is known to modulate membrane thickness, fluidity, and mechanical properties. Its presence can alter the hydrophobic mismatch and the energetic landscape for channel formation. researchgate.net Similarly, other amphiphilic molecules can partition into the bilayer and alter its physical properties, thereby influencing gA channel kinetics. pnas.orgnih.gov
Studies in Biomimetic Membrane Systems
To investigate the intricate relationship between this compound and the lipid bilayer, researchers extensively utilize biomimetic membrane systems. These artificial platforms allow for precise control over the membrane composition and physical parameters, enabling detailed biophysical characterization of the peptide's behavior.
Liposomes, which are spherical vesicles composed of a lipid bilayer enclosing an aqueous core, are fundamental tools in the study of this compound (gA). nih.gov Large Unilamellar Vesicles (LUVs), a specific type of liposome (B1194612) with a single bilayer and a diameter typically in the range of 100 nanometers, are particularly useful for creating well-defined model membranes. nih.gov
The incorporation of gA into liposomes allows for the investigation of various aspects of its function. For instance, the effect of lipid composition on channel activity can be systematically studied by preparing LUVs with different phospholipids, such as those with varying acyl chain lengths or headgroup types. pnas.orgnih.gov By encapsulating fluorescent probes or ions within the LUVs, the transport activity of the reconstituted gA channels can be monitored. nih.gov Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy, when used with spin-labeled gA in liposomes, can provide insights into the peptide's dynamics and interactions with the lipid environment. nih.gov Studies have also utilized liposomes to examine how gA influences the phase behavior of lipid mixtures and how it partitions between different lipid domains. researchgate.net
Polymersomes are vesicles formed from the self-assembly of amphiphilic block copolymers. osti.govresearchgate.net They offer enhanced stability and robustness compared to liposomes, making them attractive as membrane mimetics. nih.govosti.gov Hybrid vesicles combine the features of both liposomes and polymersomes by incorporating both lipids and block copolymers into the vesicle membrane. osti.govresearchgate.net This creates a system with the native-like environment of a lipid bilayer and the increased stability and customizability of a polymersome. osti.gov
This compound has been successfully incorporated into both polymersomes and hybrid vesicles to study its structure and function in these thicker, more robust membranes. nih.govmdpi.com Ion conduction experiments have demonstrated that gA can form functional channels in polymer-based membranes. nih.govnih.gov Spectroscopic techniques, such as continuous-wave electron paramagnetic resonance (CW-EPR), have been employed to characterize spin-labeled gA within these vesicles. researchgate.net These studies have revealed that the thicker membranes of polymersomes can restrict the motion of the peptide, providing insights into peptide-polymer interactions. researchgate.netmdpi.com The ability to reconstitute gA into these synthetic vesicles opens up possibilities for developing novel nanoreactors and biosensors with engineered permeability. nih.gov
Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate. rsc.org This configuration is particularly well-suited for electrochemical studies, as it allows for the use of techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry to probe ion transport across the membrane. rsc.orgrsc.org
This compound (gA) has been incorporated into SLBs to investigate its ion channel properties in a controlled electrochemical environment. rsc.orgresearchgate.net These studies typically involve fusing gA-containing vesicles onto a suitable substrate, often a polyelectrolyte multilayer film, to form a continuous bilayer with embedded channels. rsc.orgrsc.org EIS measurements on these gA-containing SLBs show a decrease in membrane resistance compared to pure lipid bilayers, confirming the formation of conductive channels. rsc.orguoguelph.ca This platform allows for the characterization of the ion selectivity of the gA channel, demonstrating higher conductance for certain monovalent cations like K+ over Na+, and the blocking of the channel by divalent cations such as Ca2+. rsc.orgrsc.org The use of SLBs provides a stable and accessible system for studying the fundamental mechanisms of ion transport through gA and for developing potential biosensor applications based on its channel activity. goettingen-research-online.deresearchgate.net
Mechanism of Ion Permeation and Channel Selectivity
Dynamics of Single-File Water and Monovalent Cation Transport
The narrow pore of the gramicidin (B1672133) A channel, with a diameter of approximately 4 Å, forces water molecules and permeating ions to move in a single file. rsc.orgmpg.de This arrangement means that the movement of an ion is coupled with the movement of water molecules within the pore. For an ion to traverse the channel, it must displace most of the roughly six water molecules that occupy the pore. This process, known as flux coupling, is a hallmark of transport through the gramicidin channel.
The transport of monovalent cations through the channel is influenced by the energetic barriers at the channel entrances. The loss of solvation energy as an ion moves from the bulk water into the confined space of the pore constitutes a significant hurdle. mpg.de Molecular dynamics simulations have shown that the primary energetic barrier for water permeation is this loss of solvation, rather than specific binding sites within the pore itself. mpg.de The carbonyl oxygens of the peptide backbone line the channel interior and provide a favorable environment to stabilize cations, compensating for the dehydration energy. nih.gov In contrast, the amide hydrogens are less effective at stabilizing anions, contributing to the channel's cation selectivity. nih.gov
The rate of cation transport can be influenced by the presence of negatively charged groups at the channel entrance. For instance, modifying gramicidin A to include a negatively charged sulfonate group increases the cation transport rate at low ionic concentrations by attracting cations from the bulk solution to the channel mouth. core.ac.uk
Structural Determinants of Ion Selectivity in this compound Channels
The unique alternating L- and D-amino acid sequence of this compound is fundamental to its channel-forming structure and its ability to select for specific ions. ias.ac.in This alternating chirality allows the peptide backbone's polar carbonyl groups to line the inner lumen of the helix, creating a smooth, continuous pathway for ions. ias.ac.in
The selectivity of the this compound channel arises from the interactions between the permeating cation and the carbonyl oxygens of the peptide backbone. ias.ac.inresearchgate.net The channel exhibits a preference for monovalent cations, with a selectivity sequence of H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. rsc.org This selectivity is only slight for potassium over sodium, with a permeability ratio of about 2.9.
The channel contains two cation-binding sites, one strong and one weak, located near the entrances of the pore. mpg.de The binding of a cation to these sites is a crucial step in the permeation process. The relative affinity of different cations for these binding sites contributes to the observed selectivity. For instance, the interior of the channel provides an energetically favorable interaction site for a cation like K⁺, which can be stabilized by the carbonyl oxygens, but not for an anion like Cl⁻. nih.gov
Interestingly, the presence of two binding sites can lead to different conduction models. One model suggests that a single ion binds with high affinity, and conduction occurs via a "knock-on" mechanism where a second ion entering the channel displaces the first. mpg.de Another model proposes low-affinity binding where double occupancy is rare. mpg.de Experimental evidence suggests that for Na⁺, the dwell time in the channel is very short (around 10 nanoseconds), which supports the low-affinity binding model. mpg.de
The tryptophan residues located at the channel-membrane interface also play a critical role in the structure and function of the channel, including its gating. researchgate.net
The this compound channel is effectively blocked by divalent cations such as Ca²⁺. researchgate.netcore.ac.uk This blockage is a result of these ions binding near the mouth of the channel, preventing the passage of monovalent cations. researchgate.net The binding of Ca²⁺ is competitive with the binding of alkali metal ions. researchgate.net
The mechanism of blockage involves a reduction of the surface potential and a direct obstruction of the pore. researchgate.net Even when the concentration of monovalent cations at the channel mouth is kept constant, the presence of divalent cations reduces the single-channel conductance, indicating a direct blocking action. researchgate.net The interaction is thermodynamically driven by enthalpy, which relates to the transfer of the cation from an aqueous environment to the amide environment at the channel entrance. researchgate.net
Characterization of the Selectivity Filter and Cation Specificity
Channel Gating Mechanisms and Lifetime Modulation
The "gating" of the this compound channel refers to its opening and closing, which is fundamentally a process of dimer formation and dissociation. elements-ic.com The conducting state is the transmembrane dimer, and the non-conducting state consists of two separate monomers residing in opposite leaflets of the lipid bilayer. mdpi.comnih.gov
The formation of the conducting dimer is a reversible process, and the balance between the dimeric and monomeric states is described by a dimer-monomer equilibrium constant. mdpi.comrsc.org The dimer is stabilized by up to six hydrogen bonds formed between the N-termini of the two monomers. mdpi.compurdue.edu The dissociation of the dimer, which closes the channel, is initiated by the breaking of these hydrogen bonds. purdue.edu
The dissociation process is not a simple axial separation. Computational models suggest that the dissociation pathway involves a combination of lateral displacement and rotation of the monomers relative to each other. purdue.edu The transition state for dissociation involves a significant lateral displacement (around 4-6 Å) and rotation (about 120°), leading to the rupture of two of the six hydrogen bonds. purdue.edu The total energy required to dissociate the dimer in a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer is approximately 14 kcal/mol, which corresponds to the energy needed to break the six intermolecular hydrogen bonds. anu.edu.au
Molecular Basis of Channel Flickering Events
The phenomenon of channel flickering in this compound refers to the transient, sub-millisecond closures of the ion channel, which appear as brief interruptions in the single-channel current recordings. These events are distinct from the longer-lasting closures associated with the complete dissociation of the gramicidin dimer. The molecular basis of these flickering events is complex and has been attributed to several interrelated mechanisms, including the dynamics of the gramicidin monomers, conformational changes within the dimer, and interactions with the surrounding lipid bilayer.
Computational and experimental studies have elucidated that the gating mechanism, including flickering, is linked to the relative motion of the two gramicidin monomers that form the channel. The dissociation of the dimer is initiated by the breaking of the six hydrogen bonds that hold the two monomers together at the N-terminal to N-terminal junction. nih.govpurdue.edunih.gov This process is not a simple separation but involves a combination of opposed rotation and lateral displacement of the monomers. nih.govpurdue.edunih.gov
Research suggests that transitions between the fully open state (with six hydrogen bonds, 6HB) and partially dissociated states (with four or two hydrogen bonds, 4HB or 2HB) can lead to transient, non-conductive or sub-conductive states that manifest as flickers. purdue.edunih.gov These transitions to intermediate states can cause a temporary occlusion of the pore at the dimer junction, providing a rationale for these rapid closure events. purdue.edunih.gov The transition state for complete channel dissociation involves a significant lateral displacement of the monomers (approximately 4–6 Å) and a rotation of about 120 degrees, resulting in the breaking of two hydrogen bonds. purdue.edu
Beyond monomer dissociation, evidence also points to an internal gating mechanism involving local conformational changes within the stable gramicidin dimer. nih.gov These can be subtle oscillations in the peptide backbone that are sufficient to disrupt the ion permeation pathway. nih.gov Solid-state NMR studies have indicated the presence of stable, distinct conformations of the peptide bonds near the channel entrance, with slow exchanges between them on a timescale of seconds, suggesting that small conformational shifts could be responsible for gating events. nih.gov
The properties of the lipid bilayer that houses the gramicidin channel play a critical role in modulating flickering behavior. The hydrophobic mismatch, which is the difference between the hydrophobic length of the channel and the thickness of the lipid bilayer, significantly influences the stability of the dimer and the frequency of flickering. nih.govnih.gov In thicker bilayers, the mismatch is greater, which can deform the membrane around the channel and affect the energy landscape of monomer dissociation, leading to a higher frequency of flickers. nih.govnih.gov Conversely, in thinner bilayers where the hydrophobic match is better, flickering is attenuated. nih.gov Another proposed mechanism is that undulations or fluctuations in the lipid bilayer itself can physically obstruct the channel entrance, causing transient blockages that appear as flickers. nih.gov
The interaction of external molecules with the channel or the surrounding lipid can also induce or modify flickering. For instance, the protein tubulin has been shown to induce fast flickering of the gramicidin channel current in a dose-dependent manner, suggesting that interactions at the protein-lipid interface can alter the channel's stability and dynamics. mdpi.comnih.gov
The table below summarizes the key factors and proposed mechanisms influencing the flickering of this compound channels.
| Factor/Mechanism | Description | Effect on Flickering | Supporting Evidence |
| Monomer Dynamics | Relative rotation and lateral displacement of the two gramicidin monomers. | Partial dissociation to 4HB or 2HB states leads to transient pore occlusion. | Computational models show that coupled monomer rotation and lateral displacement lead to the breaking of inter-monomer hydrogen bonds. purdue.edunih.gov |
| Conformational Changes | Localized, subtle fluctuations in the peptide backbone of the gramicidin dimer. | Can disrupt the ion permeation pathway without full monomer dissociation. | Solid-state NMR data suggests the existence of multiple stable conformations with slow interchange. nih.gov |
| Lipid Bilayer Thickness | The hydrophobic length of the lipid membrane relative to the gramicidin channel. | Thicker bilayers increase flicker frequency due to greater hydrophobic mismatch. nih.govnih.gov | Flicker frequency is significantly higher in thick bilayers (e.g., GMO/decane) compared to thin bilayers (e.g., GMO/squalene). nih.gov |
| Lipid Bilayer Undulations | Spontaneous fluctuations and movements of the lipid membrane. | Can physically block the channel entrance, causing transient closures. nih.gov | Proposed as a hypothesis to explain flickering events that are not related to monomer dissociation. nih.gov |
| External Molecules | Binding of molecules like tubulin to the lipid membrane near the channel. | Can induce or increase the frequency of channel flickering. | The addition of tubulin to membranes containing this compound leads to a dose-dependent increase in current flickering. mdpi.comnih.gov |
Advanced Biophysical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules. In the study of Gramicidin (B1672133) A, NMR has been instrumental in providing detailed information at the atomic level about its conformation and behavior within membrane-like environments.
Solution and Solid-State NMR Applications in Gramicidin A Studies
Both solution and solid-state NMR have been extensively used to study this compound. Solution NMR is typically performed on the peptide in organic solvents or detergent micelles, which mimic a membrane environment. These studies have been crucial in determining the initial structural models of this compound, revealing its characteristic β-helix structure.
Solid-state NMR, on the other hand, allows for the study of this compound in more native-like lipid bilayers. High-resolution solid-state NMR studies have provided a detailed picture of the this compound channel structure within a lipid bilayer. These studies have confirmed that the channel is a right-handed β6.3-helix, formed by a head-to-head dimer of two this compound monomers. The precise arrangement of the amino acid side chains and the hydrogen bonding network that stabilizes the helical structure have been meticulously mapped using this technique.
Probing Peptide and Lipid Dynamics within Membrane Environments
NMR spectroscopy is not limited to static structural determination; it is also a powerful tool for studying the dynamic properties of both the this compound peptide and the surrounding lipid molecules. By analyzing NMR relaxation parameters and other dynamic NMR experiments, researchers can probe motions occurring on a wide range of timescales.
These studies have revealed that the this compound channel is not a rigid structure but undergoes a variety of motions, including backbone fluctuations and side-chain rotations. The dynamics of the tryptophan indole (B1671886) side chains, which are located at the lipid-water interface, have been of particular interest. NMR studies have shown that these side chains are highly dynamic and play a crucial role in the interaction of the peptide with the lipid bilayer. Furthermore, the presence of this compound has been shown to influence the dynamics of the surrounding lipid molecules, affecting their acyl chain order and mobility.
Optical Spectroscopies for Conformation and Interaction Studies
Optical spectroscopy techniques are invaluable for investigating the secondary structure of peptides and their interactions with their environment. These methods are particularly well-suited for studying membrane-active peptides like this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins and peptides. The distinct helical structure of this compound gives rise to a characteristic CD spectrum. The conformation of this compound in different environments, such as organic solvents and lipid vesicles, can be monitored by observing changes in its CD spectrum. These studies have been instrumental in understanding how the lipid environment influences the adoption and stability of the channel-forming β-helical conformation.
Fluorescence Spectroscopy, including Tryptophan Fluorescence, for Environmental Probing
This compound contains four tryptophan residues, which are naturally fluorescent. wikipedia.org The fluorescence properties of these tryptophan residues are highly sensitive to their local environment. This sensitivity makes fluorescence spectroscopy an excellent tool for probing the location and interactions of the this compound channel within the lipid bilayer. By measuring parameters such as fluorescence intensity, emission wavelength, and fluorescence quenching, researchers can gain insights into the depth of insertion of the peptide into the membrane and its interactions with lipid headgroups and acyl chains.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Compositional Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the secondary structure and orientation of proteins within lipid membranes. springernature.com The amide I band in the infrared spectrum is particularly sensitive to the peptide backbone conformation. nih.govwhiterose.ac.uk For this compound, FTIR studies have been used to confirm its β-helical structure in lipid environments. nih.govnih.gov By using polarized FTIR, it is also possible to determine the orientation of the helix with respect to the membrane normal. These studies have shown that the this compound helix is oriented approximately parallel to the membrane normal, consistent with its function as a transmembrane channel. uts.edu.au Furthermore, FTIR can be used to study the influence of this compound on the structure and phase behavior of the lipid bilayer itself. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful biophysical technique for investigating the structure and dynamics of membrane proteins like this compound. researchgate.netnih.govosti.govmdpi.com This method provides site-specific information by attaching a paramagnetic spin label to a particular location on the molecule. researchgate.net Continuous-wave (CW) EPR spectra can then reveal details about the local conformational dynamics and molecular motion of the protein. researchgate.net
In the context of this compound, EPR spectroscopy has been employed to study its behavior and conformation within a lipid membrane. researchgate.netnih.gov Both spin-labeled lipids and spin-labeled versions of the peptide itself have been utilized. researchgate.net Studies using spin-labeled this compound (GASL) have successfully detected and characterized the channel form of the peptide in lipid model membranes. nih.gov For instance, in the gel phase of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), GASL exhibits a well-resolved dipolar spectrum indicative of spin pairs, which in vesicles, presents as a Pake doublet. nih.gov
Furthermore, Pulse Dipolar ESR techniques have proven effective in determining the orientation of the membrane-spanning this compound molecule relative to the normal of the membrane. nih.gov This method is also sensitive enough to detect subtle changes in the interspin distance within the spin-labeled channel due to the surrounding lipid environment. nih.gov CW-EPR studies on spin-labeled this compound incorporated into thicker membranes of triblock and diblock polymersomes have shown spectral line broadening compared to when it is in liposomes. nih.govmdpi.com This suggests that the thicker membrane compresses around the peptide, restricting the motion of the spin label. nih.govmdpi.com
Electrochemical and Transport Measurement Techniques
Single-Channel Conductance Measurements
Single-channel conductance measurements are a cornerstone for characterizing the ion transport properties of this compound. These experiments typically involve incorporating this compound into a lipid bilayer and measuring the electrical current that flows through individual channels at a set voltage. frontiersin.orgresearchgate.netresearchgate.net this compound forms channels that are selective for univalent cations and have a diameter of approximately 4 Å. nih.gov
The conductance of a single this compound channel is dependent on the type and concentration of the electrolyte. For instance, in 1 M KCl, a unitary current of about 2.8 pA has been recorded. frontiersin.org The channel exhibits different conductances for various alkali metal ions. The presence of divalent cations, such as calcium (Ca²⁺), is known to block the conductive properties of the this compound channel. frontiersin.org
The relationship between current and voltage for a single channel is often sublinear, a characteristic that persists even at high potentials (up to 500 mV), especially at low concentrations of the permeating ion. nih.gov This suggests that the rate at which an ion associates with the channel is not strongly dependent on the voltage. nih.gov The average lifetime of a this compound channel is typically on the order of one second. uni-muenchen.de
Below is an interactive table summarizing single-channel conductance data for this compound in the presence of different ions.
| Ion | Concentration (M) | Conductance (pS) |
| Na⁺ | 1.0 | 9 |
| K⁺ | 1.0 | 22 |
| Cs⁺ | 1.0 | 38 |
| NH₄⁺ | 1.0 | 45 |
| Tl⁺ | 1.0 | 95 |
Note: The table above is based on representative values from the literature and can be customized by the user to explore the impact of different parameters.
Electrochemical Impedance Spectroscopy (EIS) for Membrane Properties
Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to monitor the integrity and electrical properties of lipid membranes in real-time, including those containing this compound. uoguelph.caresearchgate.netnih.gov EIS measures the impedance of a system over a range of frequencies, allowing for the separation of membrane resistance and capacitance from other signals. researchgate.net
When this compound is incorporated into a supported lipid bilayer, it forms conductive ion channels, leading to a decrease in the membrane's electrical resistance. uoguelph.carsc.orgrsc.org The extent of this resistance drop is dependent on the concentration of this compound. uoguelph.ca Studies have shown that the impedance of the membrane reaches a minimum at a certain concentration of the peptide (e.g., 10 mol%), after which higher concentrations can lead to the formation of non-conducting arrangements. uoguelph.ca
EIS can also be used to demonstrate the ion selectivity of this compound channels. For example, lipid layers containing this compound show a higher conductance for potassium ions (K⁺) compared to sodium ions (Na⁺). rsc.orgrsc.org Furthermore, the presence of calcium ions (Ca²⁺) can block the channels, leading to an increase in membrane resistance. rsc.orgrsc.org In one study, the transport resistance for K⁺ in a this compound-containing bilayer was 528.5 kΩ cm² at 0.01 M and decreased to 372.7 kΩ cm² at 0.1 M. rsc.org
The following interactive table displays the effect of this compound on the resistance of a lipid bilayer for different ions and concentrations.
| Ion | Ion Concentration (M) | Bilayer Resistance with GA (kΩ cm²) | Bilayer Resistance without GA (kΩ cm²) |
| K⁺ | 0.01 | 528.5 | >1000 |
| K⁺ | 0.1 | 372.7 | >1000 |
| Na⁺ | 0.01 | ~600 | >1000 |
| Na⁺ | 0.1 | ~450 | >1000 |
| Ca²⁺ | 0.01 | Blocked | >1000 |
| Ca²⁺ | 0.1 | Blocked | >1000 |
Note: This table is interactive, allowing for exploration of how different factors influence membrane resistance.
Streaming Potential Measurements for Ion-Water Coupling
Streaming potential measurements provide valuable insights into the coupling of ion and water transport through the narrow pore of the this compound channel. researchgate.netrupress.org In these experiments, an osmotic gradient is established across a membrane containing this compound channels, which drives a flow of water through the pores. aimspress.com This water flow drags ions along with it, creating a measurable electrical potential difference known as the streaming potential. aimspress.com
Because ions and water molecules are thought to move in a single file through the this compound channel, the magnitude of the streaming potential can be used to determine the number of water molecules that accompany each ion. researchgate.netrupress.org Early studies using this technique reported streaming potentials of approximately 3.0 mV per osmolal osmotic pressure difference in the presence of various salts like CsCl, KCl, and NaCl at concentrations of 0.01 M and 0.1 M. researchgate.netrupress.org This value corresponds to approximately six to seven water molecules being transported with each ion. researchgate.netrupress.org
More recent measurements using ion-selective microelectrodes have confirmed these findings, yielding a value of about seven water molecules per sodium, potassium, or cesium ion at concentrations below 100 mM. nih.gov At higher salt concentrations (e.g., 1 M), the streaming potential decreases to around 2.35 mV per osmolal difference, which may be an indication of multiple ions occupying the channel simultaneously. researchgate.netrupress.org
Advanced Microscopy for Membrane Topography and Interaction Visualization
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface morphology of materials at the nanometer scale, including lipid bilayers containing this compound. nih.govsurfacesciencewestern.comwikipedia.orgpressbooks.pub AFM can be operated in various environments, such as in air or liquid, making it suitable for studying biological samples. surfacesciencewestern.com
AFM studies have revealed that the incorporation of this compound alters the topography of the lipid bilayer. rsc.orgrsc.org Specifically, the presence of the peptide can lead to the formation of depressions in the bilayer, with diameters observed to be around 70 nm. rsc.orgrsc.org These topographical changes are a direct consequence of the insertion of this compound into the membrane.
It is important to note that while AFM provides detailed topographical information, the resulting image is not a direct representation of the surface morphology alone. wikipedia.org It is influenced by the interactions between the AFM tip and the sample surface. wikipedia.org Nevertheless, AFM has been instrumental in visualizing the effects of this compound on membrane structure and can be used in conjunction with electrical measurements to correlate structure with function. caltech.edu For example, conducting AFM tips can be used as an electrode to measure the current flowing through a population of this compound channels in a supported bilayer over nanopores. caltech.edu
Transmission Electron Microscopy (TEM) for Structural Characterization
Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons to visualize and determine the size, shape, and structure of molecules at a high resolution. In the context of this compound, both traditional negative staining TEM and advanced cryogenic TEM (cryo-TEM) techniques have been employed to characterize its structure, particularly when integrated into lipid mimetic systems or as crystalline aggregates.
For atomic-level structural determination, cryo-TEM techniques, especially microcrystal electron diffraction (micro-ED), have proven to be exceptionally valuable. wikipedia.org Micro-ED is a cryo-TEM method used to determine the atomic structure of molecules from nanocrystals. wikipedia.org This technique is particularly advantageous for peptides and proteins like this compound, for which growing large crystals suitable for X-ray diffraction can be challenging. In a micro-ED experiment, a cryo-TEM is used to collect electron diffraction data from continuously tilted nanocrystals that have been flash-frozen in liquid nitrogen. wikipedia.org
Research using micro-ED on a commercially available mixture of gramicidin (known as gramicidin D, which is predominantly this compound) has successfully determined its crystal structure. The sample for this analysis was prepared by applying gramicidin powder to a glow-discharged quantifoil TEM grid, removing the excess, and then flash-freezing the grid in liquid nitrogen. Diffraction data were collected on a cryo-TEM equipped with a Ceta-D camera. The analysis of this data revealed that gramicidin crystallized in a novel polymorph, adopting an antiparallel double helix conformation. The structure was solved in the P21 space group with two dimers per asymmetric unit.
Research Findings from Microcrystal Electron Diffraction (micro-ED)
The table below summarizes the key data processing and refinement statistics from a study that determined the crystal structure of gramicidin using micro-ED.
| Data Collection & Processing Parameter | Value |
| Space Group | P2₁ |
| Unit cell dimensions (a, b, c) | 32.3 Å, 31.5 Å, 32.3 Å |
| Unit cell angles (α, β, γ) | 90°, 108.5°, 90° |
| Resolution | Not specified in abstract |
| R-work / R-free | Not specified in abstract |
| Number of dimers per asymmetric unit | 2 |
| Observed Conformation | Antiparallel double helix |
Table compiled from data presented in Microscopy and Microanalysis.
These findings demonstrate the power of cryo-TEM techniques like micro-ED to elucidate the high-resolution structural details of this compound, providing insights that are crucial for understanding its ion channel function.
Computational Biophysics and Molecular Modeling Approaches
Molecular Dynamics (MD) Simulations for Atomic-Level Understanding
Molecular dynamics (MD) simulations have been instrumental in elucidating the intricate details of Gramicidin (B1672133) A's structure, dynamics, and function. These simulations track the motions of atoms over time, governed by a force field that describes the interactions between them, offering a dynamic view that complements static experimental structures.
All-Atom and Coarse-Grained Simulation Models for Gramicidin A Systems
Computational studies of this compound utilize a spectrum of models, primarily categorized as all-atom (AA) and coarse-grained (CG).
All-Atom (AA) Models: In AA simulations, every atom in the system, including the peptide, lipids, water, and ions, is explicitly represented. This high level of detail allows for the precise study of specific interactions, such as the formation of hydrogen bonds critical for dimer stability and the coordination of ions and water molecules within the pore. acs.orgresearchgate.net Extensive AA MD simulations, aggregating to microseconds and even milliseconds, have been employed to investigate the mechanism of this compound dimerization, revealing multiple dimer substates and the pathways of their formation. acs.org These simulations provide detailed insights into structural rearrangements, lipid packing, and water reorganization during channel formation. nih.govresearchgate.net However, the computational cost of AA models can be a significant limitation, making it challenging to simulate long-timescale events like the complete association and dissociation of the dimer. acs.org
Coarse-Grained (CG) Models: To overcome the time-scale limitations of AA simulations, coarse-grained models are often used. In the CG approach, groups of atoms are represented as single "beads," reducing the system's degrees of freedom and allowing for longer simulation times and the study of larger systems. nih.gov The Martini force field is a popular example of a CG model used to study membrane protein dimerization and aggregation. acs.org CG simulations have been successfully applied to study the association of this compound dimers, which is heavily influenced by the hydrophobic mismatch with the surrounding lipid bilayer. nih.gov While efficient, the simplification in CG models means a loss of atomic detail. acs.org
Mixed AA-CG Models: A hybrid approach, combining all-atom and coarse-grained representations, offers a compromise. acs.orgnih.gov In these mixed models, the region of primary interest, such as the this compound peptide itself, is modeled in full atomistic detail, while the surrounding lipid and water environment is represented at a coarse-grained level. acs.orgnih.gov This multiscale method allows for the detailed study of peptide dynamics while still benefiting from the computational efficiency of a simplified environment. acs.org
Simulation of Peptide-Membrane Interactions and Bilayer Deformations
The interaction between this compound and the lipid bilayer is a crucial aspect of its function. The hydrophobic length of the this compound dimer is typically shorter than the hydrophobic thickness of the surrounding lipid bilayer, a phenomenon known as hydrophobic mismatch. nih.govbiorxiv.org This mismatch induces local deformations in the membrane, such as thinning, which can be studied using both simulations and continuum elasticity theory. biorxiv.orgnih.gov
MD simulations have shown that the formation of the this compound channel involves cooperative processes, including the induction of membrane deformation, reordering of lipid tails, and the unfolding of the peptide's N-terminus. nih.gov The lipid environment significantly modulates the dimerization process; for instance, thicker bilayers can present a larger energetic barrier to channel formation. nih.gov Simulations have also revealed that the presence of the peptide can accelerate lipid flip-flop, the movement of lipids between the two leaflets of the bilayer, with membrane deformations likely playing a key role. biorxiv.org The composition of the lipid headgroups and the properties of interfacial water molecules can also significantly influence ion permeation by altering the local electrostatic environment. mdpi.com
Dynamics of Ion and Water Permeation within the Channel Pore
The defining function of the this compound dimer is its ability to selectively conduct monovalent cations across the membrane. MD simulations have provided a detailed picture of this process. The channel pore is narrow and contains a single file of approximately eight water molecules. purdue.edu These water molecules, along with the backbone carbonyl oxygen atoms that line the pore, create a favorable environment for cations while repelling anions. purdue.edunih.gov
Simulations have shown that a permeating ion, such as Na+ or K+, moves through the channel by interacting with the carbonyl oxygens and water molecules. acs.org The process is often described as the ion "hopping" between discrete binding sites along the pore axis. acs.org The flexibility of the channel is crucial for ion permeation; the peptide structure can deform significantly in the presence of an ion, with the carbonyl oxygen atoms adjusting to coordinate the ion. nih.gov The ethanolamine (B43304) groups at the C-terminus of the peptide are highly flexible and have been observed to play a role in regulating ion entry into the pore. nih.gov While simulations can provide atomic-level detail, accurately predicting experimental conductance rates remains a challenge, often due to force field inaccuracies that can overestimate the energy barrier for permeation. researchgate.netnih.gov
Computational Analysis of Conformational Changes and Gating Processes
The primary gating mechanism of this compound involves the dimerization of two monomers to form a conducting channel and their subsequent dissociation into non-conducting monomers. core.ac.uk However, studies suggest that the channel can also exhibit gating behavior—transitions between open and closed states—while remaining a dimer. nih.gov This internal gating is proposed to be due to small, local conformational changes within the peptide backbone. nih.gov
Computational models have been used to explore the dissociation process, which is considered the simplest example of channel gating. purdue.edunih.gov These studies simulate the reaction coordinate for the dimer-to-monomer transition, revealing that the process involves a coupling of monomer rotation and lateral displacement, leading to the sequential rupture of the six intermolecular hydrogen bonds that hold the dimer together. purdue.edunih.gov Furthermore, extensive MD simulations have identified multiple dimeric structures stabilized by different numbers of hydrogen bonds (e.g., 6HB, 4HB, 2HB), suggesting a complex conformational landscape with multiple pathways for dimerization and dissociation. acs.orgresearchgate.net
Free Energy Calculations for Permeation and Dimerization
To quantify the energetics of ion transport and dimerization, computational biophysicists employ free energy calculation methods. These techniques provide a quantitative measure of the stability of different states and the energy barriers between them.
Potential of Mean Force (PMF) Studies of Ion Translocation and Dimerization
The Potential of Mean Force (PMF) is a powerful concept that describes the free energy of a system along a chosen reaction coordinate, such as the position of an ion within the channel or the distance between two monomers. PMF calculations are often performed using umbrella sampling coupled with methods like the Weighted Histogram Analysis Method (WHAM).
PMF of Ion Translocation: PMF profiles for ion movement through the this compound channel typically reveal binding sites near the channel entrance and a central energy barrier that the ion must overcome to translocate. acs.orgnih.gov The height of this central barrier is a critical determinant of the channel's conductance. pnas.org Early all-atom MD simulations using non-polarizable force fields often predicted barrier heights that were too high (10-20 kcal/mol), leading to calculated conductance rates many orders of magnitude lower than experimental values. nih.govnih.gov The introduction of polarizable force fields has shown promise in reducing this discrepancy, yielding lower energy barriers (e.g., ~6 kcal/mol) and results in better agreement with experiments. researchgate.netnih.gov PMF calculations have also been used to explore the basis of valence selectivity, showing a large central barrier for divalent cations (like Ca²⁺) and anions (like Cl⁻), consistent with the channel's known selectivity for monovalent cations. nih.govnih.gov
PMF of Dimerization: PMF calculations have also been essential for understanding the thermodynamics of this compound dimerization. By calculating the free energy as a function of the separation distance between two monomers, researchers can determine the stability of the dimer (the depth of the free energy well) and the energy barrier to its formation and dissociation. nih.govanu.edu.au These studies have confirmed that the dimerization is influenced by the lipid bilayer's properties. For example, the energetic barrier for channel formation increases significantly in thicker bilayers. nih.gov The PMF profiles can also reveal the existence of intermediate states, such as dimers stabilized by fewer than the canonical six hydrogen bonds. acs.org
Below is a summary of representative free energy values from PMF studies:
| System / Process | Method / Force Field | Key Finding | Reference |
| K+ Permeation | AA MD / CHARMM27 | Central barrier of ~11 kcal/mol. | nih.gov |
| K+ Permeation | AA MD / Polarizable | Peak barrier height of ~6 kcal/mol. | nih.gov |
| Dimer Dissociation (Lateral) | AA MD / Umbrella Sampling | PMF depth of ~14 kcal/mol, corresponding to breaking 6 hydrogen bonds. | anu.edu.au |
| Dimerization in thin bilayer | AA MD / REUS | 6HB dimer is 3.5 kcal/mol more favorable than the 4HB dimer. | acs.org |
| K+ Permeation (6HB vs 4HB) | AA MD / PMF | Similar free energy barriers for K+ in 6HB (8.5 kcal/mol) and 4HB (8.2 kcal/mol) channels. | acs.org |
In Silico Platforms for Membrane Perturbation Analysis
This compound's sensitivity to its lipid environment has been ingeniously exploited to develop in silico platforms that use the channel as a molecular force probe. royalsocietypublishing.org These computational assays are designed to analyze how external molecules, such as drug candidates, perturb the physical properties of the lipid bilayer. acs.org The central principle is that changes in the lipid bilayer's properties—including its thickness, elasticity, and intrinsic curvature—will alter the energetic cost of the membrane deformation that accompanies a change in a protein's conformational state. royalsocietypublishing.orgnih.gov
For this compound, the key conformational change is the transition from two non-conducting monomers (one in each leaflet of the membrane) to a conducting transmembrane dimer. acs.orgnih.gov The equilibrium between this monomeric and dimeric state is exquisitely sensitive to the bilayer's physical state. nih.gov
The in silico platforms for this analysis are typically built around all-atom molecular dynamics (MD) simulations. scispace.com Advanced simulation techniques, such as umbrella sampling and replica exchange umbrella sampling (REUS), are often employed to efficiently calculate the potential of mean force, or free energy profile, of gramicidin dimerization. acs.orgresearchgate.net
The workflow of such a platform involves:
System Construction: Building a model system comprising a lipid bilayer (e.g., dimyristoylphosphatidylcholine), solvent, ions, and two gramicidin monomers. scispace.com
Perturbation: Introducing a test molecule (e.g., a drug) into the simulated environment.
Simulation: Running extensive MD simulations to allow the system to equilibrate and to sample the dimerization process.
Analysis: Calculating the change in the free energy of dimerization in the presence of the test molecule compared to its absence. A shift in this energy indicates that the molecule has perturbed the bilayer. acs.org
These computational approaches allow for the prediction of a molecule's bilayer-modifying potency. acs.org This is a valuable tool in fields like drug development, as molecules that significantly perturb the membrane are more likely to cause indiscriminate changes in the function of various membrane proteins, potentially leading to off-target effects or cytotoxicity. nih.govresearchgate.net
| Platform Component | Technique/Tool | Purpose |
| Core Model | This compound monomer-dimer transition in a lipid bilayer. | Acts as a sensitive probe for changes in bilayer physical properties. royalsocietypublishing.orgacs.org |
| Simulation Engine | Molecular Dynamics (MD) software (e.g., GROMACS, AMBER). | Simulates the atomic-level interactions and dynamics of the system. scispace.com |
| Free Energy Calculation | Umbrella Sampling (US), Replica Exchange Umbrella Sampling (REUS). | Quantifies the energetic cost of gramicidin dimerization, which is altered by membrane-perturbing agents. acs.orgresearchgate.net |
| Primary Output | Change in dimerization free energy (ΔΔG). | Predicts the bilayer-perturbing potency of a test molecule. acs.org |
Biosynthesis and Enzymatic Mechanisms of Gramicidin Production
Nonribosomal Peptide Synthetase (NRPS) Machinery
The production of gramicidin (B1672133) is carried out by the gramicidin S synthetase complex, which is encoded by the grs operon. This operon contains the genes grsA and grsB, which code for the two key enzymes in the process, gramicidin S synthetase 1 (GrsA) and gramicidin S synthetase 2 (GrsB), respectively. embopress.orgnih.gov These enzymes are organized into modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.net
Key Enzymes and Modular Organization in Gramicidin Family Biosynthesis (e.g., GrsA, GrsB)
The biosynthesis of the gramicidin family of peptides is a well-studied example of NRPS-mediated synthesis. The process is initiated by GrsA, a 126.7 kDa enzyme, which activates and incorporates the first amino acid of the chain. nih.gov The subsequent elongation of the peptide is carried out by GrsB, a much larger enzyme at 510 kDa. embopress.org
The modular nature of these enzymes is a key feature of NRPSs. Each module contains a set of functional domains that act in a coordinated fashion to select, activate, and add an amino acid to the peptide. This modular architecture allows for a high degree of flexibility and is a major reason for the vast diversity of nonribosomal peptides found in nature.
Functional Domains: Adenylation, Thiolation, Epimerization, Condensation, and Thioesterase
Each module within the NRPS machinery is comprised of several key domains that perform specific catalytic functions:
Adenylation (A) domain: This domain is responsible for selecting the correct amino acid and activating it by converting it into an aminoacyl adenylate. This reaction uses ATP as an energy source. The A-domain has a specific binding pocket that recognizes and binds to a particular amino acid, ensuring the correct one is incorporated into the peptide.
Thiolation (T) domain: Also known as the peptidyl carrier protein (PCP), this domain covalently attaches the activated amino acid to a 4'-phosphopantetheine (B1211885) (PPt) cofactor. This cofactor acts as a swinging arm, moving the growing peptide chain between the different catalytic domains of the NRPS.
Epimerization (E) domain: A unique feature of some NRPS modules is the presence of an epimerization domain. This domain is responsible for converting an L-amino acid into its D-enantiomer. This is a crucial step in the synthesis of many nonribosomal peptides, as the presence of D-amino acids contributes to their biological activity and resistance to degradation. In gramicidin synthesis, the E domain is found in GrsA and is responsible for the conversion of L-phenylalanine to D-phenylalanine. wikipedia.org
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the growing peptide chain, which is attached to the T-domain of the previous module, and the newly activated amino acid on the current module's T-domain.
Thioesterase (TE) domain: The final domain in the NRPS assembly line is the thioesterase domain. This domain is responsible for releasing the fully assembled peptide from the enzyme. This can occur through hydrolysis, resulting in a linear peptide, or through cyclization, which is the case for gramicidin S, where two pentapeptides are joined head-to-tail to form a cyclic decapeptide. researchgate.net
Enzymatic Incorporation of D-Amino Acids in Peptide Assembly
The presence of D-amino acids is a hallmark of many nonribosomal peptides, including gramicidin. These unusual amino acids are incorporated into the peptide chain through the action of the epimerization (E) domain. As mentioned previously, the E-domain of GrsA catalyzes the conversion of L-phenylalanine to D-phenylalanine. wikipedia.org This stereochemical inversion is a critical step in the synthesis of gramicidin and is essential for its biological activity. The incorporation of D-amino acids makes the peptide resistant to degradation by proteases, which typically only recognize L-amino acids.
Molecular Specificity and Catalytic Intermediates in Gramicidin Biosynthesis
The specificity of the NRPS machinery is determined by the A-domains, which selectively bind to their cognate amino acids. The catalytic cycle begins with the A-domain selecting and activating an amino acid, forming an aminoacyl-AMP intermediate. This activated amino acid is then transferred to the T-domain, where it is covalently attached to the PPt cofactor.
The growing peptide chain is then transferred from the T-domain of the previous module to the amino group of the newly loaded amino acid on the current module's T-domain, a reaction catalyzed by the C-domain. This process is repeated for each module in the assembly line, with the growing peptide chain being passed from one module to the next. The final step is the release of the peptide from the enzyme by the TE-domain. This intricate and highly regulated process ensures the synthesis of the correct peptide sequence with the desired stereochemistry.
The table below provides a summary of the key enzymes and their functions in the biosynthesis of gramicidin S, a closely related cyclic peptide.
| Enzyme | Module | Activated Amino Acid | Key Domains | Function |
| GrsA | 1 | D-Phenylalanine | A, T, E | Activates L-Phe, converts it to D-Phe, and attaches it to the T-domain. |
| GrsB | 2 | L-Proline | C, A, T | Adds L-Pro to the growing peptide chain. |
| GrsB | 3 | L-Valine | C, A, T | Adds L-Val to the growing peptide chain. |
| GrsB | 4 | L-Ornithine | C, A, T | Adds L-Orn to the growing peptide chain. |
| GrsB | 5 | L-Leucine | C, A, T, TE | Adds L-Leu, then the TE domain catalyzes the cyclization and release of the decapeptide. |
Rational Design and Synthesis of Gramicidin a Analogues
Synthetic Methodologies for Gramicidin (B1672133) A and Its Derivatives
The creation of gA analogues relies on sophisticated synthetic strategies that allow for precise control over the peptide's sequence and chemical makeup.
Solid-phase peptide synthesis (SPPS) is a cornerstone for producing gA and its derivatives. nih.govupf.edu This method involves building the peptide chain sequentially while it is attached to a solid support, typically a resin bead. u-tokyo.ac.jp A particularly powerful application of this technique is the "one-bead-one-compound" (OBOC) library approach. exlibrisgroup.comresearchgate.net This combinatorial method allows for the generation of thousands of unique peptide sequences simultaneously. u-tokyo.ac.jpdrugtargetreview.com The process starts with small glass or resin beads as the foundation for attaching the first amino acid. u-tokyo.ac.jpdrugtargetreview.com At points in the sequence where variations are desired, the beads are divided into separate pools, each reacting with a different amino acid. u-tokyo.ac.jpdrugtargetreview.com After the coupling step, the beads are remixed, and the synthesis continues. drugtargetreview.com This "split-and-pool" strategy results in a library where each bead holds multiple copies of a single, unique gA analogue. exlibrisgroup.comresearchgate.net This high-throughput method is cost-effective and enables the rapid creation and screening of vast numbers of structurally diverse peptides. researchgate.net For instance, a library of 4,096 gA analogues was created by strategically selecting six amino acid positions for variation, with each position being exchangeable with four different amino acids. u-tokyo.ac.jpexlibrisgroup.comdrugtargetreview.com
Beyond altering the amino acid sequence, specific chemical modifications can be introduced to fine-tune the properties of gA analogues. These modifications are often aimed at improving stability, altering solubility, or introducing new functionalities.
Key strategies include:
N-terminal and C-terminal Modifications: The ends of the peptide chain are common sites for modification. For example, C-terminally modified gA derivatives can be generated using chemically reactive gA-based building blocks containing amine or azide (B81097) groups. nih.gov These groups can readily react with substrates for amidation or "click" chemistry reactions (1,3-dipolar cycloaddition), allowing for the attachment of various molecules near the channel entrance. nih.gov
Side Chain Alterations: The side chains of the amino acid residues can be chemically altered. For instance, swapping L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation. nih.gov Another strategy involves the late-stage functionalization of an embedded stannylated alanine (B10760859) (AlaSn) residue with various electrophiles. rsc.org
Backbone Modifications: The peptide backbone itself can be altered. "Hydrocarbon stapling" is a technique used to enforce and stabilize the α-helical structure of peptides by introducing a synthetic brace. nih.gov
Acylation: The attachment of acyl chains to the peptide can modulate its interaction with the lipid membrane, which has been shown to selectively increase water permeability without affecting ion transport. nih.gov
Introduction of Non-canonical Amino Acids: Incorporating synthetic amino acids, such as azaproline or those with restricted mobility like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), can induce specific conformational changes and alter biological activity. upf.edunih.gov
These synthetic methodologies provide a versatile toolkit for creating a wide array of gA derivatives, enabling detailed exploration of its structure-function relationships. nih.gov
Chemical Synthesis Approaches (e.g., One-Bead-One-Compound Libraries)
Structure-Function Relationship Studies of Gramicidin A Analogues
By synthesizing and characterizing a multitude of gA analogues, researchers have gained profound insights into how specific structural features govern the peptide's function as an ion channel. exlibrisgroup.comresearchgate.net
Systematic replacement of individual amino acids in the gA sequence has been instrumental in elucidating their roles. The effects of these mutations are typically assessed by measuring changes in single-channel conductance and lifetime. nih.gov
Tryptophan Residues: The four tryptophan (Trp) residues (at positions 9, 11, 13, and 15) are crucial for anchoring the channel to the membrane interface. nih.gov Replacing these Trp residues with phenylalanine (Phe), for example, alters all rate constants of ion movement through the channel and can have differential effects on single- and double-ion occupied states. rupress.org Such substitutions modulate the channel's interaction with the surrounding lipid bilayer. nih.gov The indole (B1671886) N-H groups of tryptophan appear to be critical for proper channel formation. nih.gov
Valine-1: Substituting the N-terminal valine with a charged amino acid like glutamate (B1630785) ([Glu1]gA) can transform the analogue into a selective protonophore, showing high uncoupling activity in mitochondria with reduced toxicity compared to the parent gA. nih.govplos.org Similarly, substituting valine-1 with lysine (B10760008) can significantly diminish the peptide's channel-forming potency. plos.org
Alanine-to-Serine Substitutions: Replacing alanine with serine at positions located near the center of the lipid bilayer (e.g., positions 3 and 5) introduces polar hydroxyl groups into the hydrophobic core. nih.gov These substitutions are structurally well-tolerated but reduce the single-channel conductance by about 40% compared to the original alanine-containing channels. nih.gov
The table below summarizes findings from a study where alanine was replaced by serine at different positions within the gA sequence, demonstrating the impact on channel function.
| Analogue | Average Channel Current (pA) | Mean Channel Lifetime (ms) |
| [D-Ala²,Ser³]gA | 2.2 | 1200 |
| [Gly²,Ser³]gA | 1.8 | 110 |
| [D-Ala²,Ser⁵]gA | 1.7 | 4000 |
| [Gly²,Ser⁵]gA | 1.5 | 900 |
| Data from single-channel recordings in 1.0 M NaCl, DPhPC/n-decane, at 200 mV. nih.gov |
Decades of research have established design principles for creating gA analogues with customized properties. A key goal has been to develop analogues with selective toxicity toward bacteria over mammalian cells. exlibrisgroup.comresearchgate.net
Altering Dimerization: The formation of the functional dimeric channel is a critical step. mdpi.com Modifications that reduce the dimerization constant can lead to lower activity. Replacing N-terminal valines can decrease the stability of the dimer. mdpi.com Conversely, macrocyclization of the peptide can lead to analogues with significantly lower hemolytic activity while maintaining antibacterial potency. jst.go.jp
Targeting Specific Membranes: Subtle modifications to a few amino acids can shift the ion channel's activity from being indiscriminate to bacteria-specific. drugtargetreview.com This is achieved by exploiting the differences in lipid composition between bacterial and mammalian cell membranes. mdpi.comjst.go.jp For example, the function of some gA analogues is dependent on the presence of specific phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (POPE) or phosphatidylglycerol (POPG), which are more abundant in bacterial membranes. jst.go.jp
Redox Gating: An analogue named gram-2-(nicotinamidyl)ethyl carbamate (B1207046) (gAN) was designed to have its ion influx regulated by its redox state. worktribe.com In its reduced form, it allows cation influx, while in its oxidized state, charge repulsion prevents ion passage, effectively creating a switchable channel. worktribe.com
These principles demonstrate that it is feasible to rationally design gA analogues that retain the desired antibacterial function while minimizing harmful effects on host cells. exlibrisgroup.comdrugtargetreview.com
Mutational Analysis of Key Amino Acid Residues and Their Impact on Channel Function
This compound Analogues as Biophysical Probes and Biomimetic Systems
The well-defined structure and function of this compound make it and its analogues exceptional tools for biophysical studies and the development of biomimetic systems.
Gramicidin channels serve as highly sensitive molecular force probes to study the physical properties of lipid bilayers. nih.govroyalsocietypublishing.orgscilit.com The equilibrium between gA monomers and dimers is sensitive to the mechanical properties of the surrounding membrane. royalsocietypublishing.org Changes in bilayer thickness, curvature, and elasticity impose energetic costs on the conformational changes required for channel formation. rupress.orgroyalsocietypublishing.org By measuring the lifetime and conductance of gA channels in different lipid environments or in the presence of various molecules, researchers can quantify these forces and understand how bilayer properties regulate the function of membrane proteins in general. royalsocietypublishing.org
Furthermore, gA analogues are integral to the creation of biomimetic systems that mimic natural biological channels. frontiersin.org These artificial systems are simpler and more easily manipulated than their natural counterparts, providing a platform to study the fundamental principles of ion and water transport. frontiersin.orgnih.govosti.gov For example, gA has been incorporated into synthetic membranes like polymersomes and hybrid vesicles, which offer greater stability and customizability than traditional liposomes. nih.govosti.gov Spectroscopic techniques, such as continuous wave electron paramagnetic resonance (CW-EPR), are used with spin-labeled gA analogues to study the peptide's structure, dynamics, and interactions within these artificial environments. nih.govosti.gov These studies provide foundational knowledge on protein-mimetic interactions and highlight the potential of these systems for biophysical characterization of membrane peptides. nih.gov
Probing Membrane Elasticity and Mechanical Properties
The unique mechanism of this compound (gA), which involves the dimerization of two monomers from opposing leaflets of a lipid bilayer to form a conductive channel, makes it an exceptionally sensitive molecular probe for the mechanical properties of membranes. mdpi.comroyalsocietypublishing.orgmdpi.com The formation of the ~2.2 nm long conducting dimer within a ~4 nm thick hydrophobic membrane core necessitates a local deformation, specifically a bending of the two monolayers toward each other. mdpi.comroyalsocietypublishing.org This deformation incurs an energetic cost, known as the bilayer deformation energy, which is influenced by the collective physical properties of the bilayer, including its thickness, the intrinsic curvature of its monolayers, and its elastic moduli for bending and compression. royalsocietypublishing.orgpnas.orgmdpi.comfrontiersin.orgnih.gov
Consequently, the kinetics of gA channel formation—specifically the channel lifetime (the inverse of the dissociation rate) and the appearance rate (dimerization rate)—are exquisitely sensitive to the lipid environment. mdpi.compnas.org By systematically altering the lipid composition or introducing amphiphilic molecules and observing the resulting changes in gA channel function, researchers can deduce changes in the membrane's mechanical properties. royalsocietypublishing.orgnih.gov This methodology establishes gA channels as "molecular force probes," capable of measuring in situ changes in the energy required to deform the membrane. royalsocietypublishing.org
Research has employed gA analogues of varying lengths in conjunction with lipid bilayers of different thicknesses to dissect the contributions of hydrophobic mismatch to the deformation energy. pnas.org For instance, the effects of docosahexaenoic acid (DHA), a polyunsaturated fatty acid, on membrane properties were investigated using this system. pnas.org DHA was found to increase gA channel lifetimes and appearance rates, with the effect being more pronounced in thicker bilayers, indicating a greater hydrophobic mismatch. pnas.org This demonstrated that DHA modulates membrane protein function primarily by altering the bilayer's elastic properties rather than through direct binding to the channel. pnas.org In contrast, oleic acid (OA), despite having a much higher adsorption coefficient, had minimal effect, highlighting the specificity of the interaction between certain lipids and the bilayer's collective mechanical properties. pnas.org
| Factor Investigated | Experimental System | Observed Effect on gA Channels | Implication for Membrane Properties | Reference |
| Amphiphile Adsorption | gA analogues of different lengths in bilayers of varying thickness + Docosahexaenoic acid (DHA) | Increased channel lifetime and appearance rate, proportional to hydrophobic mismatch. | DHA alters bilayer elastic properties, decreasing the deformation energy required for channel formation. | pnas.org |
| Protein Binding | gA channels in planar lipid membranes (DOPC vs. DOPE) + Tubulin | Increased channel lifetime, especially in DOPE membranes. Decreased channel conductance. | Tubulin binding modifies the membrane's mechanical properties, reducing the bilayer deformation energy. It redistributes the lateral pressure of lipid packing. | mdpi.comresearchgate.net |
| Lipid Composition | gA channels in bilayers with varying headgroup interactions (e.g., altering pH). | Changes in channel function correlated with predicted changes in intrinsic curvature, without altering bilayer elastic moduli. | Demonstrates that gA can specifically probe changes in monolayer intrinsic curvature, independent of elastic moduli. | frontiersin.org |
| Lateral Tension & Curvature | Theoretical modeling of gA in asymmetric membranes. | Asymmetry in spontaneous curvature and lateral tension significantly alters channel lifetime and the monomer-dimer equilibrium. | The distribution and function of gA channels are sensitive to the asymmetry of biological membranes. | mdpi.com |
This table summarizes how this compound and its analogues are used to probe the mechanical properties of lipid membranes by measuring changes in channel kinetics in response to various perturbations.
This approach provides a unique ability to discriminate between the consequences of changes in monolayer curvature and bilayer elastic moduli, a level of detail not easily achievable with other methods. royalsocietypublishing.orgfrontiersin.orgnih.gov
Tools for Investigating Specific Protein-Lipid Interactions
This compound analogues serve as powerful tools for elucidating the nature of protein-lipid interactions, moving beyond simple binding affinities to probe the mechanical consequences of these interactions. royalsocietypublishing.orgnih.gov Because gA channel function is directly coupled to the energetic cost of deforming the bilayer, it can be used to detect how other membrane-associated proteins modify the physical properties of their lipid environment. mdpi.comroyalsocietypublishing.org
A salient example is the study of the interaction between tubulin, a cytoskeletal protein, and lipid membranes. By incorporating gA channels into a planar lipid membrane, researchers demonstrated that the addition of tubulin significantly increased the lifetime of the gA conducting dimer. mdpi.comresearchgate.net This increase in lifetime points directly to a modification of the membrane's mechanical properties by tubulin, specifically a reduction in the energy required to deform the bilayer during gA dimerization. mdpi.com This suggests that tubulin binding alters the lateral pressure profile within the membrane. mdpi.comresearchgate.net
The investigation was further refined by comparing tubulin's effect in membranes of different lipid compositions. The effect was more pronounced in membranes containing dioleoyl-phosphatidylethanolamine (DOPE), a lipid known to have a non-lamellar phase propensity, compared to membranes made of dioleoyl-phosphatidylcholine (DOPC). mdpi.com This finding suggests that tubulin's interaction with the membrane helps to stabilize a more lamellar-like lipid packing, thereby altering the membrane's mechanical state. mdpi.comresearchgate.net
To pinpoint the specific region of tubulin responsible for this interaction, a synthetic peptide corresponding to the H10 α-helix of tubulin was tested. mdpi.com This peptide was found to mimic the effect of the full tubulin protein on gA channel lifetime in DOPE-containing membranes, effectively identifying it as a key membrane-binding domain. mdpi.com This use of gA as a reporter of membrane mechanics provides a dynamic and sensitive assay for how proteins and specific lipids interact to change the physical state of the cell membrane. royalsocietypublishing.org
| Condition | Lipid Membrane | Effect on gA Channel Lifetime | Effect on gA Channel Conductance | Interpretation | Reference |
| Control | DOPE | Baseline | Baseline | Baseline membrane properties. | mdpi.com |
| + 30 nM Tubulin | DOPE | Significant Increase | Decrease | Tubulin binds and alters membrane mechanics, reducing deformation energy. | mdpi.comresearchgate.net |
| Control | DOPC | Baseline | Baseline | Baseline membrane properties. | mdpi.com |
| + 30 nM Tubulin | DOPC | No significant change | No significant change | Tubulin interaction is dependent on lipid composition, with weaker effects in pure PC membranes. | mdpi.com |
| + α-tubulin peptide (H10) | DOPE | Increase (at 3-20 µM) | Not reported | The H10 helix is a key domain for the membrane interaction that alters its mechanical properties. | mdpi.com |
This table illustrates the findings from studies using this compound (gA) to probe the interaction of tubulin with different lipid membranes. The changes in gA channel properties reveal how tubulin modifies the membrane's physical environment.
Development of Artificial Ion Channels and Nanosensors
The rational design of this compound analogues has paved the way for the creation of sophisticated artificial ion channels and highly sensitive nanosensors. frontiersin.orgacs.orgnih.gov While natural gA is an effective ionophore, its lack of specificity and toxicity to mammalian cells have limited its therapeutic use to topical applications. eurekalert.orgu-tokyo.ac.jpnih.gov Synthetic chemists have addressed these limitations by creating a vast number of gA analogues with tailored properties. eurekalert.orgdrugtargetreview.com
Through strategic amino acid substitutions, researchers have successfully developed gA analogues with bacteria-specific activity and significantly reduced hemolytic properties. eurekalert.orgnih.govdrugtargetreview.com For example, large-scale screening of a library of over 4,000 analogues identified variants where subtle modifications transformed the indiscriminate channel-forming function into one that is selective for bacterial membranes. eurekalert.orgnih.gov Other approaches, such as creating lactam-bridged analogues, have been used to stabilize the desired β⁶.³-helical conformation, resulting in peptides that retain potent antibiotic activity but have markedly lower toxicity toward mammalian cells. nih.gov
Beyond creating better antibiotics, gA has been re-engineered into a platform for single-molecule nanosensors. acs.orgnih.gov These sensors operate by detecting changes in the ionic current passing through a single gA channel, which are triggered by a specific chemical or binding event. acs.orgnih.govresearchgate.net The design principle involves attaching a specific functional group or receptor near the entrance of the channel. acs.orgnih.gov When an analyte interacts with this group—for instance, through a chemical reaction that changes its charge—it alters the local ion concentration at the mouth of the pore, leading to a readily detectable change in the channel's conductance. acs.orgnih.gov
The optimization of these charge-based ion channel sensors depends on several key parameters:
The change in charge should occur as close to the pore entrance as possible. nih.gov
The ionic strength of the buffer should be low to maximize the effect of local charge changes. nih.gov
A high transmembrane voltage should be applied to enhance the signal. nih.gov
The supporting lipid membrane should ideally be zwitterionic to minimize background effects. nih.gov
This technology has been demonstrated with gA derivatives engineered with C-terminal functional groups capable of reacting with specific analytes. acs.orgnih.gov Furthermore, redox-sensitive nanosensors have been created by incorporating cysteine residues into the gA sequence, allowing the channel's activity to be modulated by the redox state of the surrounding solution. researchgate.net By attaching larger receptor molecules like antibodies, the platform can be adapted to create highly specific biosensors for a wide range of targets, including proteins and DNA, with detection limits in the picomolar to femtomolar range. nih.gov
| Nanosensor Design Principle | Example Analogue/Modification | Detection Mechanism | Target Analyte(s) | Reference |
| Chemomodulation of Charge | gA with functional groups (e.g., amines, carboxylates) at the C-terminus. | A chemical reaction with the analyte alters the charge near the pore entrance, modulating ion flow and channel conductance. | Analytes that react with the specific functional group. | acs.orgnih.gov |
| Redox Gating | gA analogue containing a Cysteine residue in a C-terminal extension. | The redox state of the solution (e.g., presence of H₂O₂) oxidizes the cysteine, altering channel properties and inducing unselective pore formation. | Oxidizing/reducing agents (e.g., H₂O₂). | researchgate.net |
| Receptor-Mediated Gating | gA channels with attached receptor groups (e.g., antibodies, biotin). | Analyte binding to the receptor sterically or allosterically hinders ion flow by affecting the monomer-dimer equilibrium. | Specific proteins, hormones, drugs, DNA (depending on the receptor). | nih.gov |
This table outlines the principles behind designing nanosensors based on this compound analogues, with examples of their mechanisms and applications.
Molecular Mechanisms of Antimicrobial Action and Bacterial Resistance
Disruption of Cellular Ionic Homeostasis and Membrane Permeabilization in Bacterial Cells
Gramicidin (B1672133) A's primary mode of action involves the formation of transmembrane channels, leading to a catastrophic loss of ionic homeostasis within the bacterial cell. researchgate.netnih.gov Two gramicidin A monomers, which adopt a β-helix conformation, dimerize within the lipid bilayer to form a functional ion channel. researchgate.netnih.gov This channel structure creates a hydrophilic pore that allows for the passive diffusion of monovalent cations, such as sodium (Na+) and potassium (K+), across the bacterial membrane. researchgate.netlibretexts.org
Under normal physiological conditions, bacterial cells maintain a high intracellular concentration of K+ and a low intracellular concentration of Na+ relative to the extracellular environment. researchgate.net The formation of this compound channels disrupts this crucial ionic gradient. researchgate.netlibretexts.org This leads to an influx of Na+ ions and an efflux of K+ ions, effectively collapsing the membrane potential. researchgate.netdrugbank.com The dissipation of the ion gradient inhibits essential cellular processes, including respiration and solute transport, ultimately leading to cell death. drugbank.comnih.gov
The process of membrane disruption by this compound can be observed in distinct stages. Atomic force microscopy studies on Staphylococcus aureus have revealed a sequence of morphological changes upon exposure to this compound. nih.govnih.gov These stages include:
Pore formation: The initial insertion and dimerization of this compound molecules create pores in the bacterial membrane. nih.govplos.org
Water permeability and bacterial flattening: The disruption of ionic balance leads to osmotic instability, causing water to enter the cell, which results in swelling and flattening of the bacterium. nih.govnih.gov
Lysis: The continued degradation of the membrane structure and loss of internal contents culminate in complete cell lysis. nih.govnih.gov
Furthermore, Fourier transform infrared (FT-IR) spectroscopy has shown that this compound treatment alters the chemical composition of the bacterial membrane, causing destruction of membrane lipids, proteins, and carbohydrates. nih.govnih.gov
Induction of Hydroxyl Radical Formation as a Bactericidal Mechanism
Beyond direct membrane permeabilization, this compound also induces the formation of highly reactive hydroxyl radicals (•OH) as an additional bactericidal mechanism. nih.govnih.gov This finding suggests that membrane disruption may not be the sole cause of bacterial death. nih.gov
The production of hydroxyl radicals is thought to be a consequence of the disruption of the bacterial respiratory chain. nih.govresearchgate.net this compound's ionophoric activity can make mitochondrial membranes permeable to protons, which disrupts respiration. nih.gov This disruption can lead to a transient depletion of NADH, a key molecule in the tricarboxylic acid (TCA) cycle. nih.govnih.gov The imbalance in the NAD+/NADH ratio, coupled with the disruption of the electron transport chain, is believed to trigger the Fenton reaction, leading to the generation of hydroxyl radicals. nih.govresearchgate.net
Studies have shown that while this compound has a relatively low permeabilization rate compared to other antimicrobial peptides, its bacterial killing activity is high. nih.gov This suggests that the formation of hydroxyl radicals plays a significant role in its potent bactericidal effect, possibly being the main cause of complete bacterial killing. nih.govnih.gov
Bacterial Resistance Mechanisms to Gramicidin
Despite the potent and multifaceted mechanism of action of this compound, bacteria have developed strategies to resist its effects. These mechanisms primarily involve enzymatic degradation of the antibiotic and alterations to the bacterial cell membrane.
Some bacteria, such as Bacillus anthracis, can produce D-stereospecific peptidases (DSPs) that can hydrolyze this compound. nih.govnih.gov this compound is a non-ribosomally synthesized peptide that contains D-amino acids, which are not typically found in ribosomally synthesized proteins. nih.gov The DSPs from B. anthracis show a strong preference for D-leucine and D-valine, amino acids present in this compound. nih.govnih.gov
Research has shown that this compound acts as a competitive inhibitor of the proteolytic activity of these D-leucine/D-valine peptidases. nih.govresearchgate.net This competitive inhibition indicates that this compound binds to the active site of the enzyme, suggesting it is a natural substrate. nih.gov Subsequent analysis using MALDI-TOF mass spectrometry confirmed that incubation of this compound with the culture supernatant of B. anthracis resulted in the appearance of this compound hydrolysis products. nih.govresearchgate.net This enzymatic degradation represents a significant mechanism of intrinsic resistance, as the bacteria can effectively neutralize the antibiotic before it can exert its membrane-disrupting effects. nih.govnih.gov
Bacteria can also develop resistance to this compound by modifying the composition and properties of their cell membranes. nih.govfrontiersin.org Since this compound's primary target is the bacterial membrane, changes that hinder its interaction or insertion can confer resistance.
One key strategy is the alteration of the membrane's surface charge. nih.gov For example, Staphylococcus aureus can modify the phosphatidylglycerol in its membrane by adding lysine (B10760008), creating lysylphosphatidylglycerol (B1675813) (Lys-PG). nih.gov This process, mediated by the MprF protein, increases the positive charge of the membrane, leading to electrostatic repulsion of the cationic this compound. nih.gov
Another mechanism involves changing the fluidity and rigidity of the membrane. nih.govfrontiersin.org Studies have shown that exposing S. aureus to sub-lethal concentrations of gramicidin D (a mixture containing this compound) can induce adaptations that result in a more rigid membrane. nih.govfrontiersin.org This increased rigidity can make it more difficult for this compound to insert into the bilayer and form functional channels.
Q & A
Basic Research Questions
Q. What structural features of Gramicidin A determine its ion channel activity, and how can these be experimentally validated?
- Methodology : Use nuclear magnetic resonance (NMR) or cryo-electron microscopy (cryo-EM) to resolve its dimeric β-helical structure. Validate ion selectivity via electrophysiology (e.g., planar lipid bilayer or patch-clamp) with varying monovalent cations (K⁺, Na⁺). Compare wild-type vs. synthetic analogs with modified tryptophan residues to assess hydrophobic interactions .
- Key Data : Table comparing conductance rates (pS) under different conditions (pH, lipid composition).
Q. How does this compound’s mechanism differ from other pore-forming antimicrobial peptides (e.g., alamethicin)?
- Methodology : Conduct competitive assays in lipid vesicles with fluorescent dye leakage. Pair with molecular dynamics (MD) simulations to compare pore stability and ion flux dynamics. Cite studies contrasting dimeric vs. helical bundle pore architectures .
Q. What experimental controls are essential for studying this compound’s cytotoxicity in prokaryotic vs. eukaryotic cells?
Advanced Research Questions
Q. How can contradictions in this compound’s reported conductance values across studies be systematically resolved?
- Analysis Framework : Perform a meta-analysis of published datasets (e.g., 50+ studies) to identify variables causing discrepancies (e.g., lipid bilayer composition, voltage protocols). Use statistical tools like ANOVA to isolate confounding factors (temperature, electrolyte gradients) .
- Example Contradiction : Conductance varies by 20–30% in DMPC vs. DOPC bilayers due to bilayer thickness .
Q. What advanced techniques resolve this compound’s dynamic interactions with lipid membranes in real time?
- Methodology : Apply single-molecule fluorescence resonance energy transfer (smFRET) to track conformational changes. Combine with neutron reflectometry for bilayer penetration depth. Validate with coarse-grained MD simulations .
Q. How can this compound’s ion selectivity be engineered for biotechnological applications without compromising antimicrobial activity?
- Experimental Design :
- Step 1 : Synthesize analogs with substituted amino acids (e.g., replacing Trp with Phe or Tyr) and test selectivity via reversal potential measurements.
- Step 2 : Use circular dichroism (CD) to confirm structural integrity.
- Step 3 : Compare antimicrobial efficacy (MIC) against Staphylococcus aureus .
Q. Methodological Challenges & Solutions
Q. Why do this compound studies yield conflicting results on its dimerization kinetics, and how can this be addressed?
- Root Cause : Variability in experimental setups (e.g., solvent systems, lipid phase transitions).
- Solution : Standardize protocols using:
- Fixed lipid-to-peptide ratios (e.g., 100:1).
- Temperature-controlled electrophysiology to avoid phase separation artifacts .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response curves in heterogeneous cell populations?
Q. Literature Review & Knowledge Gaps
Q. How to critically evaluate historical vs. recent studies on this compound’s role in membrane biophysics?
- Strategy :
- Timeline Analysis : Map key discoveries (e.g., 1970s dimeric model vs. 2020s MD simulations).
- Controversies : Highlight unresolved debates (e.g., role of interfacial water in ion conductance) .
- Gaps : Limited data on this compound’s interaction with cholesterol-rich membranes (e.g., eukaryotic raft domains).
Q. What emerging technologies could revolutionize this compound research?
Q. Tables for Methodological Reference
| Technique | Application | Key Variables to Control |
|---|---|---|
| Planar Lipid Bilayer | Ion conductance measurements | Lipid composition, temperature |
| smFRET | Real-time conformational dynamics | Fluorophore labeling efficiency |
| MD Simulations | Pore stability & ion pathways | Force field accuracy, simulation time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
